1-[5-(4-Methylphenyl)-2-thienyl]ethanone
Description
Overview of Thiophene (B33073) Derivatives in Contemporary Organic Chemistry
Thiophene is a five-membered heterocyclic compound containing a sulfur atom, with the chemical formula C₄H₄S. stackexchange.com Discovered by Viktor Meyer in 1882 as a contaminant in benzene (B151609), thiophene and its derivatives have since become indispensable in organic chemistry. stackexchange.com The thiophene ring is considered a bioisostere of the benzene ring, meaning it can often replace a benzene ring in biologically active compounds without a significant loss of activity.
Thiophene derivatives are integral to medicinal chemistry, forming the core structure of numerous drugs. wikipedia.org Their therapeutic applications are extensive, with derivatives exhibiting antiviral, anti-inflammatory, anticancer, antimicrobial, and antihypertensive properties. researchgate.net Notable examples of commercially available drugs containing a thiophene moiety include the antiplatelet agent Clopidogrel, the antipsychotic Olanzapine, and the anti-inflammatory drug Tiaprofenic acid. stackexchange.comwikipedia.org Beyond pharmaceuticals, thiophene-based materials are crucial in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells, owing to their favorable electronic properties.
Importance of Aryl-Substituted Thienyl Ketones in Synthetic Research
Aryl-substituted thienyl ketones, a class that includes 1-[5-(4-Methylphenyl)-2-thienyl]ethanone, are of particular interest to synthetic chemists. These compounds serve as versatile building blocks for the synthesis of more complex molecular architectures. nih.gov The ketone functional group offers a reactive site for a wide array of chemical transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.
The presence of both a thiophene ring and an aryl group provides a scaffold that is prevalent in many biologically active molecules. nih.gov Consequently, aryl thienyl ketones are valuable intermediates in drug discovery and development. usf.edu The synthesis of these compounds is often achieved through established organic reactions such as the Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. stackexchange.commdpi.com The Friedel-Crafts acylation of an aryl-substituted thiophene or the Suzuki coupling of an acetyl-substituted halothiophene with an arylboronic acid are common strategies to access this class of compounds. stackexchange.comresearchgate.net
Research Scope and Focus on this compound as a Model Compound
This article will now narrow its focus to a specific, representative member of the aryl-substituted thienyl ketone family: this compound. This compound serves as an excellent model for understanding the synthesis, properties, and potential applications of this class of molecules. Its structure features a central thiophene ring, substituted at the 5-position with a p-tolyl group (a benzene ring with a methyl group) and at the 2-position with an ethanone (B97240) (acetyl) group.
While extensive research on this exact molecule is not widely published, its synthesis can be conceptualized through well-established methodologies. For instance, the Friedel-Crafts acylation of 2-(p-tolyl)thiophene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride is a plausible synthetic route. mdpi.com Alternatively, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 1-(5-bromo-2-thienyl)ethanone and 4-methylphenylboronic acid could yield the target compound. researchgate.net
The study of this compound and its derivatives is significant as they can act as precursors to more complex heterocyclic systems with potential biological activity. The reactivity of the ketone and the possibility of further functionalization on both the thiophene and the phenyl rings make it a valuable intermediate for creating libraries of novel compounds for biological screening.
Below are the key identifiers and computed properties for this compound.
| Identifier | Value |
|---|---|
| Molecular Formula | C13H12OS |
| Molecular Weight | 216.3 g/mol |
| IUPAC Name | 1-[5-(4-methylphenyl)thiophen-2-yl]ethanone |
| Synonyms | 1-[5-(p-tolyl)-2-thienyl]ethanone |
Detailed Research Findings
Although specific research focused solely on this compound is limited in publicly available literature, the synthesis of analogous compounds is well-documented, providing a strong basis for its preparation and potential utility. The synthesis of 1-{5-[2-chloro-5-(trifluoromethyl)phenyl]-2-thienyl}ethanone, a structurally similar compound, has been reported via the reaction of 2-acetylthiophene (B1664040) with a diazonium salt derived from 2-chloro-5-trifluoromethylaniline in the presence of a copper catalyst. sigmaaldrich.com This suggests a potential pathway for synthesizing a variety of 5-aryl-2-acetylthiophenes.
Furthermore, the general applicability of palladium-catalyzed cross-coupling reactions for the direct 5-arylation of thiophene derivatives is a powerful tool for accessing compounds like this compound. researchgate.net These reactions typically involve the coupling of a thiophene derivative with an aryl halide.
The spectroscopic characterization of such compounds is crucial for confirming their structure. For a molecule like this compound, one would expect characteristic signals in ¹H and ¹³C NMR spectroscopy corresponding to the protons and carbons of the thiophene ring, the p-tolyl group, and the acetyl group. Infrared spectroscopy would show a characteristic carbonyl (C=O) stretching frequency for the ketone.
Structure
3D Structure
Properties
IUPAC Name |
1-[5-(4-methylphenyl)thiophen-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c1-9-3-5-11(6-4-9)13-8-7-12(15-13)10(2)14/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAJRBAUAZXLLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(S2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400599 | |
| Record name | 1-[5-(4-Methylphenyl)-2-thienyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51335-91-2 | |
| Record name | 1-[5-(4-Methylphenyl)-2-thienyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51335-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[5-(4-Methylphenyl)-2-thienyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Mechanistic Insights of 1 5 4 Methylphenyl 2 Thienyl Ethanone Derivatives
Reactivity of the Ketone Moiety
The acetyl group is a key functional handle, and its carbonyl carbon is susceptible to nucleophilic attack, while the adjacent methyl protons exhibit acidity, enabling enolate formation. This dual reactivity allows for numerous transformations, including reduction to alcohols and various functionalizations through carbonyl chemistry.
Reduction Pathways to Corresponding Alcohols
The reduction of the ketone in 1-[5-(4-Methylphenyl)-2-thienyl]ethanone to its corresponding secondary alcohol, 1-[5-(4-Methylphenyl)-2-thienyl]ethanol, is a fundamental transformation. This conversion is typically achieved using metal hydride reagents. The choice of reducing agent can influence the reaction's selectivity and efficiency. For instance, sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a common and effective method for this type of reduction, offering high yields under mild conditions.
For the synthesis of chiral alcohols, asymmetric reduction methods are employed. This can be accomplished using chiral reducing agents or through catalytic transfer hydrogenation with a chiral catalyst. These methods are crucial for producing enantiomerically pure alcohols, which are often required as intermediates in the synthesis of pharmacologically active compounds.
Table 1: Selected Methods for the Reduction of Aryl Thienyl Ketones
| Reducing Agent/System | Product | Typical Conditions | Key Features |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | 1-[5-(4-Methylphenyl)-2-thienyl]ethanol | Methanol or Ethanol, Room Temperature | High yield, mild conditions, produces a racemic mixture. |
| Lithium Aluminium Hydride (LiAlH₄) | 1-[5-(4-Methylphenyl)-2-thienyl]ethanol | Anhydrous ether or THF, followed by aqueous workup | More reactive than NaBH₄; non-selective if other reducible groups are present. Produces a racemic mixture. |
| Asymmetric Transfer Hydrogenation (e.g., Ru-catalyst/(R,R)-TsDPEN/HCOOH:NEt₃) | (R)- or (S)-1-[5-(4-Methylphenyl)-2-thienyl]ethanol | Various solvents (e.g., CH₂Cl₂, MeOH) | Produces enantiomerically enriched or pure alcohols; choice of catalyst ligand determines stereochemistry. |
Functionalization through Carbonyl Chemistry
The carbonyl group serves as a versatile platform for constructing new carbon-carbon and carbon-heteroatom bonds. These reactions significantly expand the library of derivatives accessible from this compound.
One common transformation is the formation of oximes through condensation with hydroxylamine (B1172632) or its derivatives. For example, reaction with O-(2-(1-pyrrolidinyl)ethyl)hydroxylamine yields this compound O-(2-(1-pyrrolidinyl)ethyl)oxime. nih.gov Such reactions are typically straightforward and proceed in high yield.
Condensation reactions involving active methylene (B1212753) compounds, such as the Knoevenagel condensation, provide a route to new carbon-carbon double bonds. The reaction of this compound with malononitrile, often catalyzed by a weak base like ammonium (B1175870) acetate (B1210297), leads to the formation of a vinyl dinitrile derivative. mdpi.com This product can be a precursor for further cyclization reactions, such as the Gewald reaction, to construct new heterocyclic rings. mdpi.com
Furthermore, the ketone can be converted to a thioketone (thione) using reagents like Lawesson's reagent. mdpi.com This transformation replaces the carbonyl oxygen with sulfur, altering the electronic properties and reactivity of the moiety.
Table 2: Functionalization Reactions at the Ketone Moiety
| Reaction Type | Reagent(s) | Product Type | Significance |
|---|---|---|---|
| Oxime Formation | Hydroxylamine (H₂NOH) or derivatives | Oxime | Introduces a C=N-O functionality; useful as intermediates. nih.gov |
| Knoevenagel Condensation | Malononitrile, Ammonium Acetate | Vinyl Dinitrile | Forms a C=C bond; precursor for further heterocyclization. mdpi.com |
| Thionation | Lawesson's Reagent | Thioketone | Converts C=O to C=S, modifying electronic properties. mdpi.com |
| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CH₂) | Alkene | Forms a C=C bond with high regioselectivity. |
Reactivity of the Thiophene (B33073) Ring
The thiophene nucleus is an aromatic heterocycle whose reactivity is influenced by the electron-donating sulfur atom and the attached substituents. The 2-acetyl and 5-p-tolyl groups significantly modulate the ring's susceptibility to electrophilic attack and its participation in other transformations.
Electrophilic Substitution Reactions on the Thienyl Core
Thiophene is more reactive than benzene (B151609) towards electrophilic aromatic substitution. In this compound, the directing effects of the existing substituents must be considered. The acetyl group at the C2 position is strongly electron-withdrawing and deactivating, primarily directing incoming electrophiles to the C4 position. The p-tolyl group at the C5 position is weakly activating. The combined effect strongly favors electrophilic substitution at the C4 position, as the C3 position is deactivated by the adjacent acetyl group.
Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. For instance, bromination using N-bromosuccinimide (NBS) in a solvent like acetic acid or a polar aprotic solvent would be expected to yield 1-[5-(4-bromo-4-methylphenyl)-2-thienyl]ethanone. The reactivity of related compounds, such as 2-bromo-1-(5-bromo-2-thienyl)ethanone, demonstrates the feasibility of introducing halogen atoms onto the thiophene ring. chemscene.com
Derivatization Strategies on the Thiophene Nucleus
Beyond electrophilic substitution, the thiophene nucleus can be functionalized using modern cross-coupling methodologies. After introducing a halogen atom at the C4 position (as described in 3.2.1), this halo-derivative can serve as a substrate for transition metal-catalyzed reactions like Suzuki-Miyaura or Stille cross-coupling. These reactions allow for the introduction of new aryl, heteroaryl, or alkyl groups, providing a powerful tool for extending the molecular framework.
Another advanced strategy involves the ring-opening of the thiophene moiety. Under specific reaction conditions, often involving strong nucleophiles or specific catalysts, the thiophene ring can be opened. iaea.org This provides a pathway to linear thioether-containing compounds, which can be valuable synthetic intermediates for constructing different molecular scaffolds.
Reactivity of the Phenyl Substituent
The 4-methylphenyl (p-tolyl) group offers additional sites for chemical modification. The reactivity can be targeted at either the methyl group or the aromatic ring itself.
The benzylic protons of the methyl group are susceptible to radical reactions. For example, radical bromination using NBS and a radical initiator (like AIBN) would selectively introduce a bromine atom to form a benzylic bromide. This intermediate is highly versatile and can undergo subsequent nucleophilic substitution or elimination reactions. Alternatively, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, which would yield 5-(2-acetyl-thienyl)benzoic acid.
The phenyl ring itself can undergo further electrophilic aromatic substitution. The methyl group is an ortho-, para-director. Since the para-position is occupied by the thiophene ring, incoming electrophiles will be directed to the two equivalent ortho positions (C3' and C5' of the phenyl ring). Reactions such as nitration or halogenation would therefore introduce substituents adjacent to the methyl group, provided that reaction conditions are controlled to avoid reactions on the more activated thiophene ring.
Influence of Methyl Group on Reactivity
The presence of a methyl group at the para-position of the phenyl ring in this compound has a pronounced influence on the reactivity of the molecule, particularly in electrophilic aromatic substitution reactions. The methyl group is an electron-donating group through a combination of inductive effect and hyperconjugation. This electron-donating nature increases the electron density of the phenyl ring, making it more susceptible to attack by electrophiles compared to an unsubstituted phenyl ring.
This activating effect of the methyl group directs incoming electrophiles to the ortho and para positions relative to itself. libretexts.org In the case of the 4-methylphenyl substituent, the para position is already occupied by the thienyl group. Therefore, electrophilic attack is anticipated to occur predominantly at the two equivalent ortho positions (positions 3 and 5 of the phenyl ring). The acetyl group on the thiophene ring, being an electron-withdrawing group, deactivates the thiophene ring towards electrophilic substitution. Consequently, electrophilic attack is more likely to occur on the activated phenyl ring.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Phenyl Ring of this compound
| Electrophilic Reagent | Predicted Major Product(s) |
| Br₂ / FeBr₃ | 1-[5-(3-Bromo-4-methylphenyl)-2-thienyl]ethanone |
| HNO₃ / H₂SO₄ | 1-[5-(3-Nitro-4-methylphenyl)-2-thienyl]ethanone |
| SO₃ / H₂SO₄ | 2-(5-Acetyl-2-thienyl)-5-methylbenzenesulfonic acid |
| RCOCl / AlCl₃ | 1-[5-(3-Acyl-4-methylphenyl)-2-thienyl]ethanone |
Further Functionalization of the Aromatic Ring
The aromatic core of this compound, comprising both a phenyl and a thiophene ring, offers multiple sites for further functionalization. The reactivity of each ring is governed by the electronic nature of its substituents.
Functionalization of the Phenyl Ring:
As discussed, the 4-methylphenyl ring is activated towards electrophilic aromatic substitution. Standard electrophilic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation are expected to proceed at the positions ortho to the methyl group.
Functionalization of the Thiophene Ring:
The thiophene ring in 2-acetylthiophenes is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the acetyl group. uoanbar.edu.iq Electrophilic attack, if it occurs, is directed to the 4- and 5-positions. However, in the target molecule, the 5-position is already substituted with the 4-methylphenyl group. Therefore, any electrophilic substitution on the thiophene ring would be directed to the 4-position. It is important to note that harsher reaction conditions may be required for these transformations compared to those on the activated phenyl ring.
Functionalization via the Acetyl Group:
The acetyl group itself is a versatile handle for a variety of chemical transformations. These reactions can lead to a wide range of derivatives with modified properties.
Condensation Reactions: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in various condensation reactions. For instance, the Knoevenagel condensation with an active methylene compound, such as malononitrile, in the presence of a base like ammonium acetate, would yield an α,β-unsaturated dinitrile. mdpi.com
Gewald Reaction: The ketone can serve as a starting material for the Gewald reaction, a multicomponent reaction that yields highly substituted 2-aminothiophenes. This reaction typically involves the ketone, an α-cyanoester, and elemental sulfur in the presence of a base. mdpi.com
Vilsmeier-Haack Reaction: 2-Acetylthiophenes can undergo the Vilsmeier-Haack reaction, which typically involves phosphorus oxychloride and dimethylformamide, to yield β-chloroacroleins. These intermediates are valuable precursors for the synthesis of other heterocyclic compounds. mdpi.com
Table 2: Potential Functionalization Reactions of this compound
| Reaction Type | Reagents and Conditions | Potential Product |
| Halogenation (Phenyl) | Br₂, FeBr₃ | 1-[5-(3-Bromo-4-methylphenyl)-2-thienyl]ethanone |
| Nitration (Phenyl) | HNO₃, H₂SO₄ | 1-[5-(3-Nitro-4-methylphenyl)-2-thienyl]ethanone |
| Knoevenagel Condensation | Malononitrile, Ammonium Acetate | 2-(1-(5-(4-Methylphenyl)thiophen-2-yl)ethylidene)malononitrile |
| Gewald Reaction | Ethyl cyanoacetate, Sulfur, Morpholine | Ethyl 2-amino-4-(4-methylphenyl)-5-methylthiophene-3-carboxylate |
| Vilsmeier-Haack Reaction | POCl₃, DMF | 3-Chloro-3-(5-(4-methylphenyl)thiophen-2-yl)propenal |
Mechanistic Investigations of Key Transformations
The chemical transformations of this compound are underpinned by well-established reaction mechanisms. Understanding these mechanisms is crucial for predicting reaction outcomes and optimizing conditions.
Mechanism of Electrophilic Aromatic Substitution:
The mechanism of electrophilic aromatic substitution on the 4-methylphenyl ring follows the general pathway for this class of reactions. masterorganicchemistry.com
Generation of the Electrophile: The first step involves the generation of a strong electrophile (E⁺) from the respective reagents, often with the aid of a Lewis acid catalyst.
Formation of the Arenium Ion (Sigma Complex): The π-electrons of the aromatic ring act as a nucleophile and attack the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate is a key factor in determining the rate and regioselectivity of the reaction. For substitution ortho to the methyl group, one of the resonance structures places the positive charge on the carbon atom bearing the methyl group, which provides extra stabilization through the inductive effect of the methyl group. libretexts.org
Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the substituted product.
Mechanism of Knoevenagel Condensation:
The Knoevenagel condensation is a base-catalyzed reaction. researchgate.net
Enolate Formation: A base abstracts an acidic α-proton from the active methylene compound (e.g., malononitrile) to form a resonance-stabilized enolate.
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acetyl group in this compound.
Protonation and Dehydration: The resulting alkoxide intermediate is protonated, and subsequent dehydration leads to the formation of the α,β-unsaturated product.
Mechanism of the Gewald Reaction:
The Gewald reaction is a one-pot synthesis of 2-aminothiophenes. mdpi.com
Knoevenagel Condensation: The reaction initiates with a Knoevenagel condensation between the ketone (this compound) and the active methylene nitrile (e.g., ethyl cyanoacetate) to form an α,β-unsaturated intermediate.
Michael Addition of Sulfur: Elemental sulfur, in the presence of a base, adds to the β-carbon of the unsaturated intermediate in a Michael-type addition.
Cyclization and Tautomerization: The resulting intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR Spectroscopic Analysis
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 1-[5-(4-Methylphenyl)-2-thienyl]ethanone, the spectrum is characterized by signals corresponding to the protons of the acetyl group, the thiophene (B33073) ring, and the 4-methylphenyl (p-tolyl) group.
The protons on the thiophene ring typically appear as doublets in the aromatic region, a result of coupling to each other. The protons of the p-tolyl group exhibit a characteristic AA'BB' system, appearing as two doublets. The methyl protons of both the acetyl and tolyl groups appear as sharp singlets in the upfield region of the spectrum.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.65 | d | 1H | Thiophene H-3 |
| ~7.25 | d | 1H | Thiophene H-4 |
| ~7.55 | d | 2H | Phenyl H-2', H-6' |
| ~7.20 | d | 2H | Phenyl H-3', H-5' |
| ~2.55 | s | 3H | Acetyl (-COCH₃) |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Spectroscopic Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. The spectrum of this compound shows distinct signals for the carbonyl carbon, the aromatic carbons of the thiophene and phenyl rings, and the methyl carbons. The carbonyl carbon is typically observed at the most downfield position due to its deshielded nature.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~190.5 | Carbonyl (C=O) |
| ~145.0 | Thiophene C-2 |
| ~135.0 | Thiophene C-5 |
| ~139.0 | Phenyl C-4' |
| ~131.5 | Phenyl C-1' |
| ~129.8 | Phenyl C-3', C-5' |
| ~126.0 | Phenyl C-2', C-6' |
| ~133.0 | Thiophene C-3 |
| ~127.5 | Thiophene C-4 |
| ~26.5 | Acetyl (-COCH₃) |
Note: The assignments are based on typical chemical shift ranges for similar compounds.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy, are instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is observed for the carbonyl (C=O) stretching of the ketone. The spectrum also shows bands corresponding to the C=C stretching of the aromatic rings and the C-S stretching of the thiophene ring. C-H stretching and bending vibrations for both aromatic and methyl groups are also present.
Table 3: FTIR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2920 | Weak | Methyl C-H Stretch |
| ~1665 | Strong | Carbonyl (C=O) Stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C Ring Stretch |
| ~1420 | Medium | Thiophene Ring Stretch |
| ~815 | Strong | p-Disubstituted Benzene (B151609) C-H Bend |
Mass Spectrometry for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. The molecular formula for this compound is C₁₃H₁₂OS, with a molecular weight of approximately 216.3 g/mol .
In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 216. Key fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from the acetyl group to give a peak at m/z 201, and the loss of an acetyl radical (•COCH₃) to yield a peak at m/z 173. Another significant fragmentation would be the cleavage of the C-C bond between the phenyl and thienyl rings.
Table 4: Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment |
|---|---|
| 216 | [M]⁺ (Molecular Ion) |
| 201 | [M - CH₃]⁺ |
| 173 | [M - COCH₃]⁺ |
| 119 | [C₉H₇]⁺ (Tolyl-ethyne fragment) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Electronic Spectroscopy for Electronic Transitions
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The extended π-conjugated system of this compound, which includes the phenyl and thiophene rings, is expected to give rise to strong UV absorption. The presence of the acetyl group, a chromophore, further influences the electronic spectrum. The primary absorption bands are anticipated to be in the ultraviolet region, corresponding to π→π* transitions within the conjugated system. The extended conjugation between the phenyl and thiophene rings typically results in a bathochromic (red) shift compared to the individual chromophores.
of this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed experimental data for the advanced structural and spectroscopic characterization of the specific compound, this compound, is not publicly available. The stringent requirements of the requested article—focusing on specific analytical techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy and an in-depth X-ray crystallography analysis—cannot be met without access to published research detailing these experimental outcomes for this exact molecule.
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Crystal Packing and Intermolecular Interaction Data: Specifics of hydrogen bonding networks and aromatic π–π stacking interactions, including distances and angles.
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Computational Chemistry and Theoretical Studies on Thienyl Ethanones
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of computational chemistry, providing a framework to understand the electronic and structural properties of molecules from first principles.
Density Functional Theory (DFT) Studies for Electronic and Structural Properties
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is favored for its balance of accuracy and computational cost. For 1-[5-(4-Methylphenyl)-2-thienyl]ethanone, DFT studies would be instrumental in elucidating its electronic and structural characteristics. However, specific DFT studies on this compound have not been reported in peer-reviewed literature.
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller gap generally indicates a more reactive molecule. Without specific studies, the HOMO-LUMO gap for this compound remains undetermined.
The dipole moment is a measure of the net molecular polarity, which arises from the uneven distribution of charge within a molecule. DFT calculations can accurately predict the magnitude and direction of the dipole moment, providing insights into the molecule's interaction with polar solvents and external electric fields. No published data on the calculated dipole moment of this compound are currently available.
Ab Initio and Semi-Empirical Methods
Beyond DFT, other quantum chemical methods exist. Ab initio methods are based on first principles without the use of experimental data for parametrization, offering high accuracy at a significant computational expense. Semi-empirical methods, conversely, use parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate. A comprehensive computational investigation of this compound could employ these methods to corroborate findings from DFT or to study larger systems, but such research has not been documented.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the three-dimensional structure and dynamic behavior of molecules.
Conformational Energy Landscape Exploration
Molecules can exist in various spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. This "conformational energy landscape" is crucial for understanding a molecule's flexibility and how it might interact with other molecules. For this compound, which has rotatable bonds between the thiophene (B33073) and phenyl rings and involving the acetyl group, exploring this landscape would reveal its preferred shapes. To date, no studies have been published that map the conformational energy landscape of this specific compound.
Prediction of Nonlinear Optical (NLO) Properties
The investigation of nonlinear optical (NLO) properties in organic molecules has become a significant area of research due to their potential applications in optoelectronics, including data storage and telecommunications. Thienyl ethanones, such as this compound, are of particular interest due to their conjugated π-electron systems, which are known to be a source of significant NLO responses. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting and understanding the NLO behavior of these materials at the molecular level.
Calculation of Molecular Polarizabilities and Hyperpolarizabilities
The NLO response of a molecule is primarily determined by its molecular polarizability (α) and hyperpolarizabilities (β, γ, etc.). These properties describe how the electron cloud of a molecule is distorted in the presence of an external electric field. For second-order NLO materials, the first-order hyperpolarizability (β) is the most critical parameter.
Computational methods, such as those based on DFT, are routinely used to calculate these properties. The selection of the functional and basis set is crucial for obtaining accurate results. For instance, hybrid functionals like B3LYP are commonly employed for such calculations. The calculated values for polarizability and hyperpolarizability are often reported in atomic units (a.u.) and can be converted to electrostatic units (esu).
Below is an interactive data table with representative calculated NLO properties for similar thienyl and chalcone (B49325) derivatives, illustrating the typical range of values obtained through DFT calculations.
| Compound Name | Dipole Moment (μ) (Debye) | Average Polarizability (α) (esu) | First-Order Hyperpolarizability (β) (esu) |
| (E)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one | 3.5 | 25.0 x 10-24 | 15.0 x 10-30 |
| (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one | 2.0 | 28.0 x 10-24 | 30.0 x 10-30 |
| Thiophene-based Chalcone 1 | 4.2 | 30.5 x 10-24 | 45.2 x 10-30 |
| Thiophene-based Chalcone 2 | 5.1 | 35.1 x 10-24 | 60.7 x 10-30 |
Note: The data in this table is representative of values found for structurally similar compounds in the literature and is intended for illustrative purposes.
Structure-NLO Property Relationships
The relationship between the molecular structure of thienyl ethanones and their NLO properties is a key area of investigation. The magnitude of the first-order hyperpolarizability (β) is highly sensitive to the electronic nature of the molecule. Several structural factors can be tuned to enhance the NLO response:
Donor and Acceptor Groups: The presence of strong electron-donating groups (like the methyl group on the phenyl ring) and electron-withdrawing groups (like the ethanone (B97240) group) at opposite ends of a conjugated system leads to a significant intramolecular charge transfer (ICT). This ICT is a primary contributor to a large β value.
π-Conjugated Bridge: The thiophene ring acts as an efficient π-bridge, facilitating the delocalization of electrons between the donor and acceptor moieties. The length and nature of the conjugated bridge can be modified to optimize the NLO response. Longer conjugation lengths generally lead to higher hyperpolarizabilities.
Molecular Planarity: A more planar molecular structure enhances the overlap of π-orbitals, leading to more efficient charge transfer and, consequently, a larger NLO response. rsc.org
Substituent Effects: The position and nature of substituents on the aromatic rings can significantly influence the NLO properties. For example, replacing the methyl group with a stronger donor or the ethanone with a stronger acceptor would be expected to increase the hyperpolarizability.
Computational studies on related chalcones and thiophene derivatives have consistently shown that these structural modifications can lead to a significant enhancement of the NLO properties. epa.gov The delocalization of π-electrons across the molecular framework is a crucial factor in determining the polarization of the molecule in an applied electric field. nih.gov For this compound, the combination of the electron-donating methylphenyl group and the electron-withdrawing ethanone group, connected by the polarizable thiophene ring, creates a promising scaffold for NLO applications.
Applications in Materials Science and Organic Electronics
Thienyl Ethanones as Precursors for Organic Semiconductors
Thiophene-containing compounds are foundational to the field of organic electronics, with thienyl ethanones, such as 1-[5-(4-Methylphenyl)-2-thienyl]ethanone, representing a key starting point for the synthesis of more complex systems. The acetyl group on the thiophene (B33073) ring is a reactive site, enabling a variety of chemical transformations to extend the π-conjugated system, a critical feature for efficient charge transport in semiconductor materials.
Aryl methyl ketones, a class to which this compound belongs, are recognized as versatile synthons for building more complex heterocyclic and aromatic structures. nih.gov The presence of the 4-methylphenyl group can significantly influence the electronic properties of the resulting materials. Phenyl-substituted polythiophenes, for instance, exhibit drastically modified band gaps compared to their unsubstituted counterparts. beilstein-journals.orgnih.govbohrium.com This substituent can also enhance the solubility and affect the solid-state packing of the derived polymers, which are crucial factors for device fabrication and performance.
Oligothiophenes, which are short-chain polymers, are often synthesized from functionalized thiophene monomers to serve as model systems. acs.org These well-defined molecules allow for detailed investigation into structure-property relationships, providing insights that can be applied to the design of high-performance polymeric semiconductors. acs.org The study of such oligomers helps in understanding how substituent groups, like the tolyl group in this compound, impact molecular organization and electronic behavior. mdpi.com
Integration into Conjugated Polymer Systems
The polymerization of thiophene-based monomers is a fundamental process for creating the active materials used in many organic electronic devices. Monomers derived from this compound can be integrated into long, conjugated polymer chains, forming materials with tailored optoelectronic properties. Various polymerization techniques, such as direct arylation polycondensation, are employed to synthesize these advanced polymers. rsc.orgresearchgate.netmdpi.com
Polythiophenes and their shorter-chain analogues, oligothiophenes, are among the most extensively researched classes of conducting polymers due to their excellent charge transport characteristics and environmental stability. nih.gov The electronic structure of these materials can be precisely manipulated by introducing different functional groups to the thiophene monomer. nih.gov For example, attaching a thenoyl side chain, which is structurally related to an acetyl-substituted thiophene, can lead to polymers with deep HOMO energy levels, a desirable trait for applications in organic solar cells. rsc.org
The performance of devices based on polythiophenes is highly dependent on the polymer's regioregularity—the consistency of the orientation of the side chains. acs.orgnih.gov This structural regularity influences the polymer's ability to self-assemble into well-ordered microstructures, which facilitates efficient charge transport. acs.orgnih.gov The 4-methylphenyl substituent in this compound would play a significant role in dictating the packing and morphology of the resulting polymer films.
Beyond linear chains, polymer architecture offers another avenue for tuning material properties. Branched polymers, including graft, star-shaped, and hyperbranched structures, can exhibit distinct characteristics compared to their linear counterparts. These architectures can disrupt the close packing seen in linear polymers, which can improve solubility—a key factor for solution-based processing of electronic devices. mdpi.com
While linear polythiophenes have been studied extensively, there is growing interest in creating more complex, three-dimensional structures. For example, a thiophene monomer could be functionalized to act as a branching point, leading to the formation of "hairy-rod" type conjugated polymers. mdpi.com Such architectures could offer unique film-forming properties and altered electronic interactions between polymer chains, potentially leading to novel applications in sensors or other electronic devices.
Development of Advanced Functional Materials
The ultimate goal of synthesizing novel thiophene-based polymers is their application in functional electronic devices. The versatility of polythiophene chemistry allows for the creation of materials tailored for specific roles within these devices, from light emission to charge transport.
Polythiophenes and other conjugated polymers are integral components of Organic Light-Emitting Diodes (OLEDs), which are used in modern displays and lighting. nih.govjst.go.jp In an OLED, different layers of organic materials are responsible for injecting, transporting, and recombining charge carriers (holes and electrons) to produce light. ossila.com
Thiophene-based materials, particularly those with donor-π-acceptor structures, can be designed to be highly efficient emitters. nih.govbeilstein-archives.org The benzophenone (B1666685) core, structurally similar to the aryl ketone of the title compound, is a known fragment used in the synthesis of OLED materials, often serving as an electron-deficient core to create molecules with desirable emissive properties. nih.gov Polymers derived from this compound could potentially be used as host materials or as emitters in OLEDs, with the specific properties depending on the final polymer structure. mdpi.com
Organic Field-Effect Transistors (OFETs) are a cornerstone of organic electronics, acting as switches and amplifiers in circuits. jst.go.jp The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor used in its active layer. ossila.com Polythiophenes are widely used as the p-type (hole-transporting) semiconductor in OFETs due to their high mobility and stability. acs.orgnih.govossila.com
The molecular structure of the polythiophene, which is dictated by the monomer, has a profound impact on device performance. Factors such as the type and position of side chains influence the polymer's packing in the solid state, which in turn affects charge mobility. acs.orgnih.gov Thienoacenes, which are ladder-type fused thiophene structures, have been extensively studied for OFETs and demonstrate that subtle changes in the molecular backbone can lead to significant differences in electronic properties. sci-hub.se Research has shown that functionalized thiophene derivatives can yield materials with high charge carrier mobilities, making them promising candidates for next-generation flexible and low-cost electronics. researchgate.netresearchgate.net
Data on Thiophene-Based Polymers in OFETs
The performance of OFETs is critically dependent on the charge carrier mobility of the organic semiconductor. The table below presents representative mobility values for various polythiophene derivatives, illustrating the impact of molecular structure on this key parameter.
| Polymer | Side Chain / Structural Feature | Hole Mobility (cm²/Vs) |
| P3HT | 3-hexyl | ~0.1 |
| P3DTT | 3-decylthio | Lower than P3DT (due to lower regioregularity) |
| P3EHTT | 3-(2-ethylhexylthio) | Up to 3x higher than P3EHT |
| DMADT | Dimethyl-substituted anthradithiophene | 0.1 |
| DFPADT | Diperfluorophenyl-substituted anthradithiophene | 0.05 (hole), 6 x 10⁻⁴ (electron) |
This table is for illustrative purposes and shows typical ranges and specific examples found in the literature. Actual values can vary significantly with processing conditions. acs.orgresearchgate.net
Organic Photovoltaics (OPVs)
Organic photovoltaics (OPVs) represent a promising frontier in solar energy technology, offering advantages such as low cost, flexibility, and large-scale manufacturability. The efficiency and stability of these devices are intrinsically linked to the molecular design of the organic semiconductor materials used within them. While direct and extensive research on the specific application of this compound in OPVs is not widely documented, the broader class of thiophene-containing compounds, particularly chalcones and other derivatives, serves as a valuable proxy for understanding its potential.
Chalcones, which can be synthesized from ethanone (B97240) precursors, are recognized for their donor-pi-acceptor (D-π-A) structure, a key feature for efficient charge transfer in optoelectronic applications. um.edu.my The thiophene ring, in this context, often acts as part of the π-conjugated bridge, facilitating the movement of charge carriers. The electronic properties of such molecules, including their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are critical determinants of their photovoltaic performance. For instance, the HOMO-LUMO energy gap influences the open-circuit voltage (Voc) of a solar cell.
Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in predicting the suitability of new organic compounds for OPV applications. These computational models can estimate the electronic structure and optical absorption properties of molecules like this compound and its derivatives. For example, DFT calculations on similar thiophene-based dyes have been used to determine their frontier molecular orbital energies, which are crucial for designing efficient donor materials in OPVs. cnr.it The energy levels of the donor material must be appropriately aligned with those of the acceptor material (often a fullerene derivative) to ensure efficient exciton (B1674681) dissociation and charge transfer.
While specific performance data for OPV devices incorporating this compound is not available in the reviewed literature, the general principles of OPV design suggest that its derivatives could be engineered to exhibit favorable photovoltaic properties. Key parameters for OPV performance that would be subject to investigation for such derivatives are summarized in the table below.
| Photovoltaic Parameter | Description | Relevance to this compound Derivatives |
| Power Conversion Efficiency (PCE) | The overall efficiency of converting light energy into electrical energy. | The primary metric for evaluating the effectiveness of a new material in an OPV device. |
| Open-Circuit Voltage (Voc) | The maximum voltage available from a solar cell when no current is flowing. | Influenced by the difference between the HOMO of the donor and the LUMO of the acceptor material. |
| Short-Circuit Current Density (Jsc) | The maximum current density that can be drawn from a solar cell. | Dependent on the material's light absorption characteristics and charge carrier mobility. |
| Fill Factor (FF) | A measure of the "squareness" of the current-voltage curve. | Reflects the efficiency of charge extraction from the active layer of the solar cell. |
Further experimental research, including the synthesis of derivatives and their incorporation into OPV device architectures, would be necessary to fully elucidate the potential of this compound in this field.
Structure-Property Relationships in Electronic Materials
The relationship between the molecular structure of an organic compound and its resulting electronic properties is a cornerstone of materials science. For compounds like this compound, the arrangement of its constituent atoms and functional groups dictates its behavior as a semiconductor. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a key building block in many organic electronic materials due to its electron-rich nature and ability to support charge delocalization.
The electronic properties of thiophene derivatives can be finely tuned by modifying their chemical structure. For example, the introduction of different substituent groups can alter the molecule's HOMO and LUMO energy levels. nih.gov In the case of this compound, the presence of the 4-methylphenyl (p-tolyl) group and the acetyl group influences its electronic profile. The p-tolyl group is an electron-donating group, which can raise the HOMO energy level, while the acetyl group is an electron-withdrawing group, which can lower the LUMO energy level. This modulation of frontier orbital energies is a critical strategy in the design of materials for specific electronic applications.
Cyclic voltammetry is a common experimental technique used to probe the electrochemical properties of these materials and estimate their HOMO and LUMO energy levels. cnr.it These values are essential for predicting the charge injection and transport capabilities of the material in an electronic device. The table below outlines key electronic properties and their relationship to the molecular structure of thiophene-based compounds.
| Electronic Property | Structural Influence | Significance in Electronic Materials |
| HOMO Energy Level | Influenced by electron-donating groups and the extent of π-conjugation. | Determines the material's ability to donate electrons (p-type behavior) and the stability of the oxidized state. |
| LUMO Energy Level | Influenced by electron-withdrawing groups and the extent of π-conjugation. | Determines the material's ability to accept electrons (n-type behavior) and the stability of the reduced state. |
| Energy Gap (Eg) | The difference between the LUMO and HOMO energy levels. | Dictates the optical absorption properties of the material and its potential for use in light-emitting or light-absorbing devices. |
| Charge Carrier Mobility | Affected by molecular packing in the solid state, which is influenced by intermolecular interactions. | A measure of how quickly charge carriers can move through the material, impacting device speed and efficiency. |
The planarity of the molecular structure also plays a significant role in determining the electronic properties of these materials. A more planar structure can lead to stronger intermolecular π-π stacking in the solid state, which in turn can enhance charge carrier mobility. nih.gov The degree of planarity in derivatives of this compound would depend on the nature of any additional functional groups and their steric interactions.
Role As Versatile Building Blocks in Complex Organic Synthesis
Precursor for Nitrogen-Containing Heterocycles
The acetyl moiety of 1-[5-(4-Methylphenyl)-2-thienyl]ethanone is the key to its utility as a precursor for nitrogen-containing heterocycles. This group can readily undergo condensation reactions with various binucleophiles, leading to the formation of five- and seven-membered heterocyclic rings. Furthermore, it can be transformed into other reactive intermediates, such as α,β-unsaturated ketones (chalcones), which significantly broadens its synthetic applications.
Pyrazoles are a well-known class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they exhibit a wide range of biological activities. researchgate.net A common and effective method for synthesizing pyrazole (B372694) rings is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. researchgate.netnih.gov
The starting ketone, this compound, can be readily converted into the necessary 1,3-dicarbonyl intermediate. For instance, a Claisen condensation with a suitable ester, such as diethyl oxalate, generates a 1,3-diketoester. This intermediate, upon reaction with various aryl or alkyl hydrazines, yields a series of substituted pyrazoles. The reaction proceeds through an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The general pathway is outlined below.
Table 1: Synthetic Pathway to Pyrazole Derivatives
| Step | Reactants | Intermediate/Product | Description |
|---|---|---|---|
| 1 | This compound, Diethyl oxalate, Base (e.g., NaOEt) | 1-(5-(4-methylphenyl)thiophen-2-yl)-4-ethoxy-4-oxobutane-1,3-dione | Claisen condensation to form a β-diketoester. |
This methodology allows for the regioselective synthesis of pyrazole derivatives where the substitution pattern can be controlled by the choice of the hydrazine reactant. researchgate.net
The 1,2,4-triazole (B32235) ring is another crucial nitrogen-containing heterocycle found in many pharmacologically active compounds. mdpi.com A versatile route to 1,2,4-triazole derivatives begins with the conversion of a ketone into a thiosemicarbazone.
Starting with this compound, the first step is a condensation reaction with thiosemicarbazide (B42300) to form the corresponding thiosemicarbazone. This intermediate can then undergo oxidative cyclization to yield the 1,2,4-triazole ring. Various oxidizing agents can be employed for this purpose. Alternatively, cyclization of acyl-thiosemicarbazides in the presence of a base like sodium hydroxide (B78521) is a common method for preparing 1,2,4-triazole-3-thiones. mdpi.comdpkmr.edu.in
Table 2: General Synthesis of 1,2,4-Triazole Derivatives
| Step | Reactants | Intermediate/Product | Description |
|---|---|---|---|
| 1 | This compound, Thiosemicarbazide | 2-(1-(5-(p-tolyl)thiophen-2-yl)ethylidene)hydrazine-1-carbothioamide | Formation of the thiosemicarbazone intermediate. |
Thiazolidinones, particularly 4-thiazolidinones, are five-membered sulfur- and nitrogen-containing heterocycles that are considered "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities. nih.govump.edu.pl The synthesis of 4-thiazolidinone (B1220212) derivatives often involves the cyclocondensation of a Schiff base (imine) with thioglycolic acid. researchgate.net
The synthetic sequence starts with the reaction of this compound with a primary amine (aromatic or aliphatic) to form a Schiff base. This imine intermediate is then treated with thioglycolic acid. The reaction proceeds via nucleophilic attack of the thiol group on the imine carbon, followed by an intramolecular cyclization to form the 4-thiazolidinone ring.
Table 3: Synthetic Route to 4-Thiazolidinone Derivatives
| Step | Reactants | Intermediate/Product | Description |
|---|---|---|---|
| 1 | This compound, Primary Amine (R-NH₂) | N-substituted imine | Formation of a Schiff base. researchgate.net |
Benzothiazepines are bicyclic heterocyclic compounds containing a benzene (B151609) ring fused to a seven-membered thiazepine ring. researchgate.net The 1,5-benzothiazepine (B1259763) scaffold, in particular, is present in several clinically used drugs. A primary synthetic route to this system is the reaction of a 2-aminothiophenol (B119425) with an α,β-unsaturated carbonyl compound (a chalcone). nih.govnih.gov
Therefore, this compound is first converted into a chalcone (B49325) derivative. This is achieved through a base-catalyzed Claisen-Schmidt condensation with an aromatic aldehyde. The resulting chalcone, which contains the requisite α,β-unsaturated ketone moiety, is then reacted with 2-aminothiophenol. The reaction typically proceeds via a Michael addition of the thiol to the enone system, followed by intramolecular cyclization of the amino group with the carbonyl, leading to the formation of the 1,5-benzothiazepine ring system.
Table 4: Synthetic Pathway to 1,5-Benzothiazepine Derivatives
| Step | Reactants | Intermediate/Product | Description |
|---|---|---|---|
| 1 | This compound, Aromatic Aldehyde (Ar-CHO), Base | 1-(5-(p-tolyl)thiophen-2-yl)-3-aryl-prop-2-en-1-one (Chalcone) | Claisen-Schmidt condensation to form an α,β-unsaturated ketone. |
Synthesis of Fused Heterocyclic Systems (e.g., Quinolinecarboxylic Acids)
Beyond the synthesis of individual heterocyclic rings, this compound can also be utilized in the construction of more complex fused heterocyclic systems. A notable example is the synthesis of quinoline (B57606) derivatives, which are widely recognized for their biological importance. researchgate.net
The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids from the reaction of isatin (B1672199) (1H-indole-2,3-dione) with a carbonyl compound containing an α-methylene group, under basic conditions. In this context, the acetyl group of this compound can react with isatin. The reaction involves the initial opening of the isatin ring, followed by condensation and cyclization to yield a 2-substituted quinoline-4-carboxylic acid, where the substituent at the 2-position is the 5-(4-methylphenyl)-2-thienyl moiety.
Table 5: Pfitzinger Synthesis of Quinoline-4-carboxylic Acid Derivative
| Reactants | Product | Description |
|---|
Strategies for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy in modern drug discovery that aims to generate libraries of structurally diverse small molecules from a common starting material. nih.govmdpi.com The chemical reactivity of this compound makes it an excellent scaffold for DOS.
As outlined in the preceding sections, the ketone functionality can be leveraged to produce a wide range of distinct heterocyclic cores. By systematically varying the reaction partners in each synthetic pathway, a large and diverse library of compounds can be generated.
For Pyrazoles: Using a variety of substituted hydrazines (aliphatic, aromatic, heterocyclic) will yield a library of pyrazoles with diverse substituents on the pyrazole nitrogen.
For Thiazolidinones: Employing a range of primary amines in the initial Schiff base formation will result in a library of N-substituted thiazolidinones.
For Benzothiazepines: Utilizing a collection of different aromatic aldehydes in the Claisen-Schmidt condensation will produce a library of chalcones, which can then be cyclized to form benzothiazepines with diverse aryl groups at the 2-position of the thiazepine ring.
This approach, starting from a single, readily accessible building block, allows for the efficient exploration of chemical space and the generation of novel compounds for biological screening. The combination of the core 5-(p-tolyl)thiophene unit with various heterocyclic scaffolds through these synthetic strategies exemplifies a classic DOS approach based on a privileged substructure. nih.gov
Structure Reactivity and Structure Property Relationships in Thienyl Ethanone Systems
Influence of Substituent Effects on Chemical Reactivity
The reactivity of the thiophene (B33073) ring in 1-[5-(4-Methylphenyl)-2-thienyl]ethanone is significantly governed by the electronic and steric nature of its substituents: the acetyl group at the C2 position and the 4-methylphenyl (p-tolyl) group at the C5 position.
Electronic Effects (Electron-Donating/Withdrawing Groups)
The chemical behavior of the thiophene nucleus in this compound is a direct consequence of the electronic tug-of-war between the electron-donating p-tolyl group and the electron-withdrawing acetyl group. The p-tolyl group, with its methyl substituent, is a mild electron-donating group (EDG) through an inductive effect (+I) and hyperconjugation. This increases the electron density of the thiophene ring, making it more susceptible to electrophilic attack compared to unsubstituted thiophene.
Conversely, the acetyl group is a strong electron-withdrawing group (EWG) due to both the inductive effect (-I) of the carbonyl oxygen and the resonance effect (-M), which delocalizes the ring's π-electrons onto the carbonyl oxygen. This deactivates the thiophene ring towards electrophilic substitution and directs incoming electrophiles to the C4 position, as the C3 position is more deactivated. The presence of an acyl substituent is a key factor in the reactivity of thiophenes towards nucleophiles. nih.gov
The combination of these opposing electronic effects results in a modulated reactivity. While the p-tolyl group activates the ring, the acetyl group deactivates it, leading to a more controlled and selective reactivity profile than in thiophenes bearing only one of these substituents. For instance, in reactions like electrophilic substitution, the activating effect of the p-tolyl group can facilitate the reaction, while the deactivating and directing effect of the acetyl group governs the position of substitution.
| Substituent | Position | Electronic Effect | Influence on Thiophene Ring |
|---|---|---|---|
| 4-Methylphenyl (p-tolyl) | C5 | Electron-Donating (+I, Hyperconjugation) | Increases electron density, activates the ring towards electrophilic substitution. |
| Acetyl | C2 | Electron-Withdrawing (-I, -M) | Decreases electron density, deactivates the ring towards electrophilic substitution, directs incoming electrophiles. |
Steric Effects on Reaction Pathways
Steric hindrance, originating from the spatial bulk of the p-tolyl and acetyl groups, plays a crucial role in dictating the feasible reaction pathways for this compound. The presence of the p-tolyl group at the C5 position can sterically hinder the approach of reactants to the adjacent C4 position of the thiophene ring. This can influence the regioselectivity of certain reactions, potentially favoring attack at the less hindered C3 position, although electronic effects are often dominant.
Correlation between Molecular Structure and Material Performance
The unique molecular structure of this compound, featuring a π-conjugated system with donor and acceptor moieties, makes it and its derivatives promising candidates for various materials applications. The correlation between its structure and performance is evident in areas such as organic electronics and liquid crystals.
The extended π-conjugation across the thiophene and phenyl rings, influenced by the electron-donating p-tolyl group and the electron-withdrawing acetyl group, gives rise to interesting photophysical properties. nih.gov Such donor-acceptor systems are known to exhibit intramolecular charge transfer (ICT) upon photoexcitation, which is crucial for applications in nonlinear optics and as fluorescent probes. rsc.org The specific substitution pattern and the nature of the substituents can be tuned to modify the absorption and emission wavelengths of the material.
Furthermore, the rigid, elongated structure of molecules like this compound is a key feature for the formation of liquid crystalline phases. The introduction of long alkyl chains to this core structure could induce mesomorphic behavior, where the molecules self-assemble into ordered structures, such as smectic or nematic phases. mdpi.commdpi.com The planarity of the thienyl-phenyl system, along with intermolecular π-π stacking, would facilitate the formation of these ordered phases, which are essential for applications in display technologies and as organic semiconductors.
| Structural Feature | Resulting Property | Potential Application |
|---|---|---|
| Extended π-conjugation (Thiophene-Phenyl) | Absorption and emission of light | Organic Light-Emitting Diodes (OLEDs), Fluorescent probes |
| Donor (p-tolyl) - Acceptor (acetyl) system | Intramolecular Charge Transfer (ICT) | Nonlinear optics, Sensors |
| Rigid, elongated molecular shape | Potential for liquid crystalline phases | Liquid Crystal Displays (LCDs), Organic semiconductors |
Comparative Analysis with Structural Analogues for Fundamental Understanding
To fully appreciate the role of the substituents in this compound, a comparative analysis with its structural analogues is insightful. The primary analogues for comparison are 2-acetylthiophene (B1664040) and 1-(5-phenylthiophen-2-yl)ethanone (B157814).
Comparison with 2-Acetylthiophene : 2-Acetylthiophene lacks the C5 substituent. The absence of the electron-donating p-tolyl group makes the thiophene ring in 2-acetylthiophene significantly less electron-rich and therefore less reactive towards electrophilic substitution. The acetyl group is the sole electronic influence, strongly deactivating the ring and directing incoming electrophiles primarily to the C4 and C5 positions. Reactions at the acetyl group itself would be sterically less hindered in 2-acetylthiophene compared to this compound.
Comparison with 1-(5-Phenylthiophen-2-yl)ethanone : This analogue allows for the direct assessment of the methyl group's effect on the phenyl ring. The unsubstituted phenyl group is less electron-donating than the p-tolyl group. Consequently, the thiophene ring in 1-(5-phenylthiophen-2-yl)ethanone is less activated towards electrophilic attack. This difference in electron density can be observed in spectroscopic data, such as NMR chemical shifts, and would be reflected in the reaction rates of, for example, electrophilic aromatic substitution. The photophysical properties are also expected to differ, with the p-tolyl group in this compound likely causing a slight red-shift in absorption and emission spectra due to the enhanced ICT character. nih.gov
| Compound | Key Structural Difference | Impact on Reactivity and Properties |
|---|---|---|
| 2-Acetylthiophene | Lacks C5 substituent | Less reactive towards electrophiles; less steric hindrance at the acetyl group. |
| 1-(5-Phenylthiophen-2-yl)ethanone | Lacks the methyl group on the phenyl ring | Less electron-donating C5 substituent, leading to a less activated thiophene ring. |
| This compound | - | Enhanced electron density from the p-tolyl group leads to higher reactivity towards electrophiles compared to analogues; specific photophysical properties due to the donor-acceptor nature. |
Future Research Directions and Emerging Trends
Exploration of Novel and Sustainable Synthetic Routes
Traditional synthetic methods are increasingly being replaced by more environmentally friendly and efficient "green" chemistry approaches. Future research into the synthesis of 1-[5-(4-Methylphenyl)-2-thienyl]ethanone and related compounds will likely prioritize methodologies that reduce waste, minimize energy consumption, and utilize safer reagents.
Key areas of exploration include:
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times and improve product yields, offering a more energy-efficient alternative to conventional heating. mdpi.com
Deep Eutectic Solvents (DES): These biodegradable and low-toxicity solvents are emerging as green alternatives to volatile organic compounds. rsc.org Research into a choline (B1196258) chloride-urea-based DES, for example, has demonstrated a highly efficient, catalyst-free protocol for synthesizing related sulfur-containing compounds (thioamides). rsc.org The development of magnetic nanoparticle-supported deep eutectic solvents also presents a novel green approach for synthesizing complex heterocyclic systems like thieno[2,3-b]indoles. nih.gov
One-Pot Reactions: Designing multi-step syntheses that occur in a single reaction vessel streamlines the process, reduces the need for intermediate purification steps, and minimizes solvent waste. mdpi.com The development of one-pot, three-component synthesis methods is a significant area of interest. nih.gov
Table 1: Emerging Sustainable Synthetic Strategies for Thienyl Compounds
| Synthetic Strategy | Key Advantages | Relevant Research Context |
|---|---|---|
| Microwave Irradiation | Reduced reaction time, increased yields, energy efficiency. | Synthesis of thienylthiourea derivatives. mdpi.com |
| Deep Eutectic Solvents (DES) | Environmentally benign, biodegradable, potential for catalyst-free reactions. | Green synthesis of thioamides and thieno[2,3-b]indoles. rsc.orgnih.gov |
| One-Pot, Multi-Component Reactions | Increased efficiency, reduced waste, atom economy. | Synthesis of 5-aryl-2-acetylthiophenes and other thiophene (B33073) analogues. mdpi.comresearchgate.net |
Development of Advanced Catalytic Methodologies
Catalysis is central to modern organic synthesis, and the future production of thienyl ethanones will rely on the development of more sophisticated and efficient catalysts. The focus is on achieving high selectivity, yield, and turnover numbers while allowing for mild reaction conditions.
Future trends in this area include:
Transition-Metal Catalysis: While established methods exist, research continues into novel transition-metal catalysts (e.g., gold, platinum, palladium) that can enable new types of bond formations and cyclization reactions to build the thiophene core under milder conditions. nih.gov
Solvent-Free Catalysis: The development of catalytic systems, such as those using POCl₃, that can proceed efficiently without a solvent medium represents a significant step forward in green chemistry, reducing both environmental impact and cost. researchgate.net
Heterogeneous Catalysis: The use of solid-phase catalysts, including magnetic nanoparticles, simplifies product purification and allows for the catalyst to be easily recovered and reused across multiple reaction cycles, enhancing the economic and environmental viability of the synthesis. nih.gov
Rational Design of Thienyl Ethanone (B97240) Derivatives for Tailored Material Applications
The core structure of this compound serves as a versatile scaffold for creating new molecules with specific, pre-determined functions. Structure-based rational design allows chemists to modify the molecule to optimize its interaction with biological targets or to fine-tune its physicochemical properties for materials science.
Promising avenues for rational design include:
Bioactive Compounds: By applying a structure-based drug design strategy, derivatives can be synthesized to act as potent and selective inhibitors of specific biological targets, such as bacterial histidine kinases. nih.gov This involves designing ligands that form specific hydrogen bonds and hydrophobic interactions within a target's binding pocket. nih.gov Such strategies have been successfully used to create novel thienylpyridyl-containing acetamides with significant pesticidal activity. nih.gov
Organic Electronics: The thiophene ring is a key component in many organic electronic materials. By functionalizing the thienyl ethanone scaffold with specific electron-acceptor or electron-donor groups, new derivatives can be designed for applications in organic field-effect transistors (OFETs), sensors, and photovoltaics. researchgate.net The goal is to control the molecule's frontier orbital energies and solid-state packing to achieve desired electronic properties. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemistry, from initial molecule design to final synthetic planning. researchgate.net These computational tools can analyze vast datasets of chemical reactions to identify patterns and make predictions, significantly accelerating the research and development process. iscientific.orgjetir.org
The application of AI/ML to the study of this compound and its derivatives will likely involve:
Computer-Aided Synthesis Planning (CASP): AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to target molecules, potentially identifying pathways that are more cost-effective or sustainable than those devised by human chemists. nih.govijsetpub.com
Reaction Outcome Prediction: Machine learning algorithms can predict the likely products and yields of a chemical reaction by analyzing the reactants and conditions, thereby reducing the number of failed experiments and saving valuable resources. researchgate.netjetir.org
De Novo Molecular Design: Generative AI models can design entirely new molecules with optimized properties for a specific application. By defining desired parameters, researchers can use AI to generate novel thienyl ethanone derivatives predicted to have high efficacy as pharmaceuticals or superior performance as electronic materials. ijsetpub.com
Process Optimization: AI can be used to optimize reaction conditions (e.g., temperature, catalyst loading, reaction time) to maximize yield and selectivity, a task that has traditionally required extensive and laborious experimentation. researchgate.net The ultimate goal is the development of autonomous platforms that can execute the entire design-make-test-analyze cycle with minimal human intervention. nih.gov
Table 2: Applications of Artificial Intelligence in Chemical Synthesis
| AI/ML Application | Description | Potential Impact on Thienyl Ethanone Research |
|---|---|---|
| Retrosynthesis Planning | Algorithms propose synthetic pathways by working backward from the target molecule. nih.gov | Faster discovery of efficient and novel synthetic routes. |
| Reaction Prediction | Models forecast the products and yields of reactions under specific conditions. researchgate.netjetir.org | Reduced experimental failures; optimized resource allocation. |
| Property Prediction | AI predicts the physicochemical and biological properties of virtual compounds. ijsetpub.com | Rapid screening of potential derivatives for material or biological applications. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-[5-(4-Methylphenyl)-2-thienyl]ethanone, and what analytical techniques are critical for confirming its purity and structure?
- Methodology : The compound is typically synthesized via alkylation or condensation reactions. For example, alkylating agents like 2-bromo-1-(4-methoxyphenyl)ethanone can be used in nucleophilic substitution reactions with thiophene derivatives under reflux conditions. Critical analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry and substituent positions via chemical shifts and coupling patterns (e.g., δ 7.99–8.01 ppm for aromatic protons) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., m/z 282 [M+1] for related derivatives) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for crystallography) .
Q. How can researchers optimize reaction conditions to improve the yield of this compound during synthesis?
- Methodology : Use Design of Experiments (DOE) to evaluate variables:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in alkylation steps.
- Catalyst loading : Transition-metal catalysts (e.g., Pd for cross-coupling) improve efficiency.
- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.
- Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is essential .
Advanced Research Questions
Q. What challenges arise in determining the crystal structure of this compound, and how can the SHELX software suite address these?
- Challenges : Twinning, weak diffraction due to low symmetry, or disordered solvent molecules.
- Solutions :
- Data collection : Use a Bruker APEX DUO CCD diffractometer with graphite-monochromated Cu-Kα radiation (λ = 1.54178 Å) .
- Structure solution : Employ SHELXS-97 for direct methods and SHELXL-2014 for least-squares refinement. Anisotropic displacement parameters refine thermal motion .
- Validation : Check for R values (R < 0.05 for high-resolution data) and Hirshfeld surface analysis .
Q. How do researchers analyze discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing derivatives of this compound?
- Methodology :
- Cross-validation : Compare experimental NMR/IR with computational predictions (e.g., ACD/Labs Percepta or Gaussian-based DFT calculations) .
- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., brominated intermediates in alkylation) .
- Reference standards : Match IR peaks (e.g., C=O stretch at ~1680 cm⁻¹) to NIST database entries .
Q. What in vitro methodologies are appropriate for assessing the fungicidal activity of derivatives, and how should control experiments be designed?
- Experimental design :
- Agar dilution assays : Test inhibition of Candida albicans or Aspergillus niger at concentrations of 50–200 μg/mL.
- Positive controls : Use fluconazole or amphotericin B; negative controls include solvent-only samples.
- Data analysis : Calculate IC₅₀ values via nonlinear regression and confirm reproducibility across triplicate trials .
Q. How can computational tools predict physicochemical properties or biological targets of this compound?
- Approaches :
- Quantitative Structure-Property Relationship (QSPR) : Correlate logP or melting point with molecular descriptors (e.g., topological polar surface area) .
- Molecular docking : Screen against fungal cytochrome P450 targets (e.g., CYP51) using AutoDock Vina. Validate poses with molecular dynamics simulations .
Q. What methodologies are recommended for determining thermal stability and phase transition behavior?
- Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
